N,N-dimethylbenzamidine
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Overview
Description
N,N-Dimethylbenzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzamidine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H5C(NH2)NH2} + 2 \text{CH3OSO2} \rightarrow \text{C6H5C(N(CH3)NH2} + 2 \text{NaOSO2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the methylation of benzamidine under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-dimethylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: It is used in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylbenzamidine involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it can coordinate with metal ions in enzymes, altering their activity. In biological systems, it can inhibit the activity of serine proteases by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Benzamidine: The parent compound, which lacks the dimethyl groups.
N,N-Dimethylbenzylamine: A reduced form of N,N-dimethylbenzamidine.
N,N-Dimethylbenzamide: A related compound with a carbonyl group instead of an amidine group.
Uniqueness: this compound is unique due to its strong electron-donating properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Properties
CAS No. |
20548-18-9 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
LNIGFYSAOIMZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
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